

# recommended dosage and administration of Piflufolastat F 18

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for Piflufolastat F 18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, administration, and key experimental protocols for **Piflufolastat** F 18, a radioactive diagnostic agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer.

#### Introduction

Piflufolastat F 18, also known as [18F]-DCFPyL, is a urea-based small molecule that binds to PSMA, which is overexpressed on the surface of most prostate cancer cells.[1][2][3] Labeled with the positron-emitting radionuclide Fluorine-18, it allows for the visualization of PSMA-positive lesions using PET scans, aiding in the detection of primary and metastatic prostate cancer.[1][4][5] This document outlines the approved clinical dosage and administration protocols to ensure safe and effective use in a research or clinical trial setting.

### **Quantitative Data Summary**

The following table summarizes the key quantitative parameters for the dosage and administration of **Piflufolastat** F 18.



| Parameter                        | Recommended<br>Value                                | Acceptable<br>Range | Units                           | Citations           |
|----------------------------------|-----------------------------------------------------|---------------------|---------------------------------|---------------------|
| Recommended<br>Dose              | 333                                                 | -                   | MBq                             | [1][6][7][8][9][10] |
| 9                                | -                                                   | mCi                 | [1][6][7][8][9][10]             |                     |
| Acceptable Dose<br>Range         | -                                                   | 296 to 370          | MBq                             | [1][6][7][8][9][10] |
| -                                | 8 to 10                                             | mCi                 | [1][6][7][8][9][10]             |                     |
| Injection Volume                 | Variable<br>(calculated<br>based on<br>calibration) | -                   | mL                              | [7][11]             |
| Imaging Start<br>Time            | 60                                                  | -                   | minutes post-<br>injection      | [6][7][8][12]       |
| Adverse Impact on Imaging        | >90                                                 | -                   | minutes post-<br>injection      | [6][7][12]          |
| Scan Duration                    | -                                                   | 12 to 40            | minutes                         | [11][12]            |
| Radioactive Half-<br>life (F-18) | 110                                                 | -                   | minutes                         | [1][13]             |
| Distribution Half-<br>life       | 0.17 (± 0.044)                                      | -                   | hours                           | [7]                 |
| Elimination Half-                | 3.47 (± 0.49)                                       | -                   | hours                           | [7]                 |
| Urinary Excretion                | ~50% within the first 8 hours                       | -                   | % of administered radioactivity | [7]                 |

## **Experimental Protocols**



This section details the standardized protocol for the preparation, administration, and imaging of **Piflufolastat** F 18.

#### **Patient Preparation**

- Hydration: Instruct the patient to drink water to ensure adequate hydration before the
  administration of Piflufolastat F 18. Hydration should continue for the first few hours after
  administration to help reduce radiation exposure.[6][7][12] There is no requirement for
  fasting.[14]
- Patient Information: Record the patient's height and weight.[14]
- IV Access: Establish a large-bore intravenous (IV) catheter line in a suitable vein, such as the antecubital vein. Ensure the patency of the line with a saline flush.[14]

#### Radiopharmaceutical Handling and Dose Calculation

- Safety Precautions: Piflufolastat F 18 is a radioactive drug and must be handled by
  qualified personnel with appropriate safety measures to minimize radiation exposure. Use
  waterproof gloves and effective radiation shielding, including syringe shields, during
  preparation and administration.[6][15]
- Visual Inspection: Before administration, visually inspect the **Piflufolastat** F 18 solution. It should be a clear, colorless solution. Do not use if it contains particulate matter or is discolored.[7][11]
- Dose Calculation: Calculate the necessary volume to administer based on the radioactivity concentration at the time of calibration and the recommended dose.[7][11] The solution may be diluted with 0.9% Sodium Chloride Injection, USP.[7][14]
- Dose Verification: Assay the dose in a suitable dose calibrator before administration.[14]

#### **Administration Protocol**

Dosage: Administer the recommended dose of 333 MBq (9 mCi), within the acceptable range of 296 MBq to 370 MBq (8 mCi to 10 mCi), as a single bolus intravenous injection.[7]
 [8][9]



 Saline Flush: Immediately follow the Piflufolastat F 18 injection with an intravenous flush of 0.9% Sodium Chloride Injection, USP.[6][7][14]

### **PET/CT Imaging Protocol**

- Uptake Phase: Allow for an uptake period of approximately 60 minutes after the injection.[6]
   [7]
- Patient Voiding: Instruct the patient to void their bladder immediately before positioning for the PET scan to enhance image quality.[6][14]
- Patient Positioning: Position the patient supine on the PET/CT scanner with their arms raised above their head to minimize artifacts.[6][14]
- Image Acquisition:
  - Begin the PET scan approximately 60 minutes after the injection. Starting the scan more than 90 minutes after injection may negatively impact imaging performance.[6][7]
  - Acquire images from the mid-thigh to the vertex of the skull.[6][14]
  - A low-dose, non-contrast enhanced CT scan is typically acquired for attenuation correction and anatomical localization.[14]

### **Visualization of Experimental Workflow**

The following diagram illustrates the key steps in the **Piflufolastat** F 18 administration and imaging workflow.





Click to download full resolution via product page

Caption: **Piflufolastat** F 18 Administration and PET Imaging Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA Approves Piflufolastat F-18 Injection for the Detection of Metastatic or Recurrent Prostate Cancer - The ASCO Post [ascopost.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Piflufolastat F-18 | C18H23FN4O8 | CID 52950901 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pylclari | European Medicines Agency (EMA) [ema.europa.eu]
- 5. nirvanahealth.com [nirvanahealth.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pylarify.com [pylarify.com]
- 9. Pylarify (Piflufolastat F 18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. urologytimes.com [urologytimes.com]
- 11. eprints.aihta.at [eprints.aihta.at]
- 12. drugs.com [drugs.com]
- 13. onclive.com [onclive.com]
- 14. Learn How to Use PYLARIFY® Dosing & Administration [pylarify.com]
- 15. reference.medscape.com [reference.medscape.com]
- To cite this document: BenchChem. [recommended dosage and administration of Piflufolastat F 18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606989#recommended-dosage-and-administration-of-piflufolastat-f-18]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com